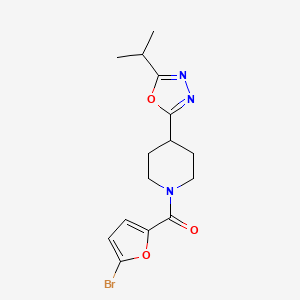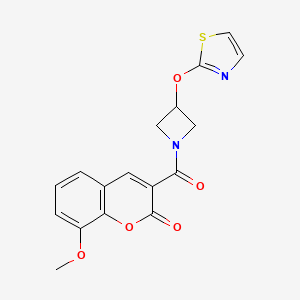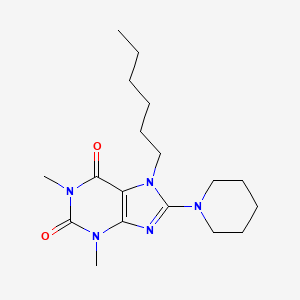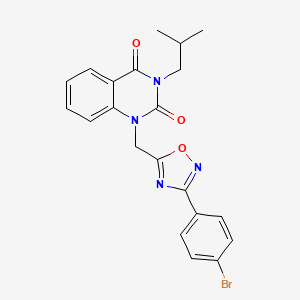![molecular formula C28H28ClN3O3 B2897093 4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018053-50-3](/img/structure/B2897093.png)
4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with the molecular formula C28H27Cl2N3O2 . It has an average mass of 508.439 Da and a monoisotopic mass of 507.148041 Da .
Molecular Structure Analysis
The compound’s structure includes a benzimidazole ring attached to a pyrrolidinone ring via a propyl linker . The propyl linker also has a 4-chloro-3,5-dimethylphenoxy group attached to it .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 755.0±60.0 °C at 760 mmHg, and a flash point of 410.4±32.9 °C . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 47 Å2 .Scientific Research Applications
Synthesis and Reactions
Compounds with similar structural features have been synthesized and characterized for their potential in various chemical reactions. For example, the synthesis and reactions of some imidazole 3-oxides have been described, highlighting the chemical flexibility and reactivity of imidazole derivatives in producing 2-cyanoimidazoles through quaternisation and reaction with cyanide (Ferguson & Schofield, 1975).
Heterocyclic Chemistry
The development of novel heterocyclic compounds has been a significant area of research. For instance, the synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one has been explored, demonstrating the antimicrobial activity of these compounds against a variety of microorganisms (Sanjeeva Reddy et al., 2010). Such studies indicate the potential of benzimidazole and related compounds in developing new antimicrobial agents.
Material Science Applications
In material science, the synthesis and characterization of new organosoluble polyimides based on flexible diamines have been reported. These polyimides exhibit excellent solubility, high thermal stability, and potential for various industrial applications, highlighting the utility of structurally complex compounds in creating high-performance materials (Liaw, Liaw, & Yu, 2001).
Antimicrobial and Antioxidant Potential
The exploration of antimicrobial and antioxidant properties has also been a crucial application area. New synthesizations of quinazoline derivatives have shown significant inhibitory action against bacterial strains and profound antioxidant potential, indicating their potential for pharmaceutical applications (Kumar et al., 2011).
properties
IUPAC Name |
4-[1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-12-23(13-19(2)27(18)29)35-17-22(33)16-32-25-11-7-6-10-24(25)30-28(32)20-14-26(34)31(15-20)21-8-4-3-5-9-21/h3-13,20,22,33H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQXJDBJHHCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B2897013.png)

![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)




![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)
